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1-Ethyl-2-nitro-1-nitrosoguanidine - 4245-77-6

1-Ethyl-2-nitro-1-nitrosoguanidine

Catalog Number: EVT-446068
CAS Number: 4245-77-6
Molecular Formula: C3H7N5O3
Molecular Weight: 161.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-3-nitro-1-nitrosoguanidine (MNNG)

    Compound Description: 1-Methyl-3-nitro-1-nitrosoguanidine (MNNG) is a potent, direct-acting carcinogen often used experimentally to induce gastric cancer in animal models. [, , , , , , ] It is known to alkylate nucleic acids and induce mutations. [, ] MNNG requires metabolic activation to exert its carcinogenic effects. [] Studies have shown that MNNG can induce filament formation in bacteria, a characteristic shared with ionizing radiation and other radiomimetic compounds. []

    Relevance: MNNG shares a nearly identical structure with 1-Ethyl-2-nitro-1-nitrosoguanidine, differing only in the alkyl substituent at the N1 position (methyl instead of ethyl). [, ] Both compounds belong to the N-nitrosoguanidine class of compounds. [, ] Studies have explored the cross-resistance patterns between bacteria resistant to MNNG and other alkylating agents, including 1-chloroethyl- and 1-chloropropyl-3-nitro-1-nitrosoguanidine. []

N-Methyl-N-nitrosourea (MNU)

    Compound Description: N-Methyl-N-nitrosourea (MNU) is another potent carcinogen that alkylates nucleic acids, similar to MNNG. [, ] It is known to modify both histones and nonhistone proteins in cell nuclei. []

N-Methyl-N-nitroso-p-toluenesulfonamide

    Compound Description: N-Methyl-N-nitroso-p-toluenesulfonamide is a nitrosamide compound known to be mutagenic and carcinogenic. [, ] It is often used as a diazoalkane precursor.

    Relevance: Although structurally different from 1-Ethyl-2-nitro-1-nitrosoguanidine, N-Methyl-N-nitroso-p-toluenesulfonamide is grouped in the same category of alkylating agents and exhibits similar biological activities, making it relevant for cross-resistance studies. [, ]

1-Chloroethyl-3-nitro-1-nitrosoguanidine and 1-Chloropropyl-3-nitro-1-nitrosoguanidine

    Compound Description: These compounds are alkylating agents with structural similarities to MNNG. []

    Relevance: Similar to MNNG, these compounds share the core structure of 1-Ethyl-2-nitro-1-nitrosoguanidine with modifications in the alkyl substituent at the N1 position. [] They are relevant in understanding the structure-activity relationships and cross-resistance patterns within the N-nitrosoguanidine class of compounds. []

S-Methyl-N-nitropseudothiourea

    Compound Description: This compound is an example of a diazoalkane-yielding agent. []

    Relevance: While structurally dissimilar to 1-Ethyl-2-nitro-1-nitrosoguanidine, S-Methyl-N-nitropseudothiourea is relevant in the context of understanding the mechanisms of action and cross-resistance patterns of various alkylating agents, including N-nitrosoguanidines. []

Source and Classification

1-Ethyl-2-nitro-1-nitrosoguanidine is derived from nitroguanidine, which itself is a product of the reaction between ethyl nitrite and guanidine. It falls under the category of alkylating agents, which are compounds that can add alkyl groups to DNA, leading to mutations. These properties make it relevant in the fields of molecular biology and genetics, particularly in studies involving mutagenesis and carcinogenesis .

Synthesis Analysis

The synthesis of 1-Ethyl-2-nitro-1-nitrosoguanidine typically involves the following steps:

  1. Starting Materials: The synthesis begins with guanidine and ethyl nitrite.
  2. Reaction Conditions: The reaction is usually conducted under acidic conditions to facilitate the formation of the nitrosamine.
  3. Temperature: The reaction temperature can vary but is often maintained at room temperature or slightly elevated to promote the reaction without causing decomposition.
  4. Yield Optimization: The yield can be optimized by controlling the concentration of reactants and the pH of the solution.

Specific methodologies may vary, but a common approach involves mixing guanidine with ethyl nitrite in an aqueous solution, followed by careful control of temperature and pH to ensure complete conversion to the desired product .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-nitro-1-nitrosoguanidine features:

  • Guanidine Backbone: The core structure consists of a guanidine moiety, which provides basic nitrogen atoms.
  • Nitro Group: A nitro group (-NO₂) is attached to the second carbon atom, contributing to its reactivity.
  • Nitroso Group: The presence of a nitroso group (-N=O) enhances its mutagenic properties.

The planar arrangement of the nitroguanyl group stabilizes the compound, allowing for effective interaction with nucleophiles during chemical reactions .

Chemical Reactions Analysis

1-Ethyl-2-nitro-1-nitrosoguanidine primarily participates in alkylation reactions with nucleophiles such as DNA bases. Key reactions include:

  • Alkylation of DNA: The compound can react with nucleophilic sites on DNA, leading to base pair substitutions or deletions.
  • Mutagenesis: It has been shown to induce point mutations in various organisms, including bacteria and yeast, by modifying nucleotide sequences .

The reaction mechanism typically involves the formation of a highly reactive intermediate that can transfer an ethyl group to DNA bases, particularly targeting guanine residues due to their nucleophilicity .

Mechanism of Action

The mechanism by which 1-Ethyl-2-nitro-1-nitrosoguanidine exerts its effects involves:

  1. Formation of Reactive Intermediates: Upon exposure to biological systems, it generates reactive species capable of interacting with DNA.
  2. Nucleophilic Attack: The nitroso group facilitates a nucleophilic attack on DNA bases, leading to alkylation.
  3. Mutagenic Outcomes: This alkylation results in mispairing during DNA replication, ultimately causing mutations that can lead to cancerous transformations in cells.

Studies have demonstrated that this compound preferentially induces transitions (e.g., GC to AT), which are significant in understanding its role as a mutagen .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-2-nitro-1-nitrosoguanidine include:

  • Molecular Weight: Approximately 187.12 g/mol.
  • Appearance: Typically appears as a yellowish or colorless liquid depending on purity.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Sensitive to light and heat; should be stored in dark conditions at low temperatures.

These properties influence its handling and application in laboratory settings .

Applications

1-Ethyl-2-nitro-1-nitrosoguanidine has several scientific applications:

  • Mutagenesis Studies: Widely used in genetic research to study mutation mechanisms and the effects of mutagens on DNA.
  • Carcinogenesis Research: Investigated for its role in cancer development due to its mutagenic effects.
  • Pharmaceutical Development: Used as a model compound for developing new drugs targeting genetic diseases by understanding mutational processes.

Its ability to induce specific mutations makes it an invaluable tool for researchers studying genetic variability and mechanisms underlying diseases .

Mutagenic Mechanisms and DNA Interaction Dynamics

Alkylation-Induced DNA Base Pair Transitions and Transversions

1-Ethyl-2-nitro-1-nitrosoguanidine (ENNG) functions as a potent alkylating agent, primarily transferring ethyl groups (-CH₂-CH₃) to nucleophilic sites within DNA bases. This ethylation disrupts standard Watson-Crick base pairing, leading to specific mutation profiles characterized by base substitutions. Research utilizing the Escherichia coli xanthine guanine phosphoribosyltransferase (gpt) gene as a genetic target demonstrated that ENNG induces GC→AT transitions as the dominant mutation type, accounting for 73% (22/30) of observed mutations [1] [4]. This predominance arises from the formation of O⁶-ethylguanine (O⁶-etG), which mispairs with thymine instead of cytosine during DNA replication. Additional mutations included AT→GC transitions (13%, 4/30), AT→TA transversions (10%, 3/30), and rare AT→CG transversions (3%, 1/30) [1] [4]. The mutation spectrum reveals ENNG's strong preference for generating transition mutations over transversions, a hallmark of alkylating agents targeting oxygen atoms in purines and pyrimidines.

Table 1: Mutation Spectrum Induced by ENNG in E. coli gpt Gene

Mutation TypeNumber ObservedPercentage (%)Primary Lesion
GC→AT Transition2273.3%O⁶-ethylguanine
AT→GC Transition413.3%O⁴-ethylthymine?
AT→TA Transversion310.0%N³-ethyladenine
AT→CG Transversion13.3%Unknown

Sequence-Specific Mutational Hotspots in Prokaryotic Models

ENNG-induced mutations exhibit significant sequence context bias, particularly at guanine residues. Analysis of ENNG-induced GC→AT transitions revealed that 68% (15/22) occurred specifically at the second guanine within the sequence motif 5'-GG(A/T)-3' [1] [4]. This sequence-specific targeting mirrors patterns observed with structurally related alkylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-ethyl-N-nitrosourea (ENU), suggesting a conserved mechanism of alkylation susceptibility dependent on local DNA structure [1]. Furthermore, AT→GC transitions induced by ENNG and related compounds (HENU, ENU) display a distinct sequence preference, with 100% (13/13 analyzed) occurring at the thymine residue within the 5'-NTC-3' sequence context [1] [4]. These findings indicate that the surrounding nucleotides significantly influence the reactivity of specific bases towards ethylation by ENNG, creating predictable mutational hotspots.

Table 2: Sequence Context Preferences for ENNG-Induced Mutations

Mutation TypePreferred Sequence ContextTarget Base PositionFrequency in Context
GC→AT Transition5'-GGA-3' or 5'-GGT-3'Second Guanine (G)68% (15/22)
AT→GC Transition5'-NTC-3' (e.g., ATC, TTC)Thymine (T)100% (13/13)

Strand Preference in G→A Transitions and Antisense Strand Targeting

A striking feature of ENNG mutagenesis is its asymmetric strand targeting. Detailed sequence analysis demonstrated that ENNG-induced GC→AT transitions (G→A changes in the transcribed strand) occur predominantly on the antisense (transcribed) strand of DNA [1] [4] [9]. This strand preference aligns with observations for methylating agents like MNNG and MNU, indicating it is a general characteristic of alkylnitrosoguanidine and alkylnitrosourea compounds, rather than being unique to ENNG [1] [4]. The mechanism underlying this asymmetry remains under investigation but is hypothesized to involve differences in transcription-coupled DNA repair efficiency or the accessibility of the antisense strand during transcription, rendering it more vulnerable to alkylation damage. In contrast, no significant strand preference was detected for the less frequent AT→GC transitions induced by ENNG [1] [4].

Role of Reactive Intermedies in Nucleophilic DNA Damage

ENNG exerts its mutagenic effects through the generation of highly reactive electrophilic intermediates. Under physiological conditions (aqueous, neutral to slightly acidic pH), ENNG decomposes to produce diazoethane (CH₃CH₂N₂⁺) and other unstable species [2] [9]. These intermediates are strong alkylating agents (electrophiles) that readily attack nucleophilic centers in DNA bases. The primary sites of alkylation are the O⁶ and N⁷ atoms of guanine, the N³ atom of adenine, and the O⁴ atom of thymine [9] [10]. The reaction kinetics favor Sₙ1-type mechanisms, characterized by the formation of a relatively stable ethyl diazonium ion intermediate (CH₃CH₂⁺) [2] [10]. This carbocation reacts relatively unselectively but shows preference for highly nucleophilic sites like the O⁶ of guanine. The formation of O⁶-ethylguanine is critical for the observed GC→AT transitions, while ethylation at the N³ position of adenine (yielding N³-ethyladenine) is a potent replication-blocking lesion potentially leading to AT→TA transversions observed in the spectrum [1] [10]. The inherent nucleophilicity of the DNA atom and its steric accessibility within the double helix ultimately determine the pattern of adduct formation and subsequent mutations.

Table 3: Key Reactive Intermediates and DNA Lesions from ENNG

Reactive IntermediateFormation PathwayPrimary DNA Lesions ProducedMajor Mutational Consequence
Diazoethane (CH₃CH₂N₂⁺)Decomposition of ENNGO⁶-ethylguanine, N⁷-ethylguanineGC→AT Transition
Ethyl Diazonium Ion (CH₃CH₂⁺)Ionization of diazoethaneO⁶-ethylguanine, N³-ethyladenineGC→AT Transition, AT→TA Transv.
HydroxyethyldiazoniumMinor pathway (hydrolysis)O⁶-(2-hydroxyethyl)guanine (less mutagenic)Unknown

Properties

CAS Number

4245-77-6

Product Name

1-Ethyl-2-nitro-1-nitrosoguanidine

IUPAC Name

1-ethyl-2-nitro-1-nitrosoguanidine

Molecular Formula

C3H7N5O3

Molecular Weight

161.12 g/mol

InChI

InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5)

InChI Key

ZGONASGBWOJHDD-UHFFFAOYSA-N

SMILES

CCN(C(=N[N+](=O)[O-])N)N=O

Canonical SMILES

CCN(C(=N[N+](=O)[O-])N)N=O

Isomeric SMILES

CCN(/C(=N/[N+](=O)[O-])/N)N=O

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